molecular formula C10H14ClFN2 B11716674 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride

3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B11716674
M. Wt: 216.68 g/mol
InChI Key: GGKUJZJEHXFYJH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride is a fluorinated pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale fluorination and hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14ClFN2

Molecular Weight

216.68 g/mol

IUPAC Name

3-fluoro-5-piperidin-4-ylpyridine;hydrochloride

InChI

InChI=1S/C10H13FN2.ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;/h5-8,12H,1-4H2;1H

InChI Key

GGKUJZJEHXFYJH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=CN=C2)F.Cl

Origin of Product

United States

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